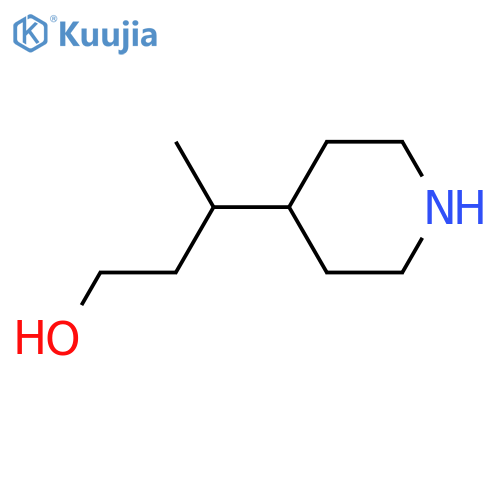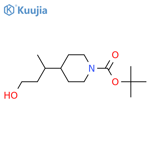- Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists, Arzneimittel Forschung, 2012, 62(11), 537-544
Cas no 89151-40-6 (3-(4-Piperidyl)-1-butanol)

3-(4-Piperidyl)-1-butanol structure
商品名:3-(4-Piperidyl)-1-butanol
CAS番号:89151-40-6
MF:C9H19NO
メガワット:157.253262758255
MDL:MFCD20685522
CID:5060912
3-(4-Piperidyl)-1-butanol 化学的及び物理的性質
名前と識別子
-
- 3-(4-Piperidyl)-1-butanol
- 3-piperidin-4-ylbutan-1-ol
- 3-(Piperidin-4-yl)butan-1-ol
- 4-Piperidinepropanol, gamma-methyl-
- SY272696
-
- MDL: MFCD20685522
- インチ: 1S/C9H19NO/c1-8(4-7-11)9-2-5-10-6-3-9/h8-11H,2-7H2,1H3
- InChIKey: QPVNMDQHBZKJGM-UHFFFAOYSA-N
- ほほえんだ: OCCC(C)C1CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 99.7
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 32.299
3-(4-Piperidyl)-1-butanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6838971-10.0g |
3-(piperidin-4-yl)butan-1-ol |
89151-40-6 | 10g |
$3191.0 | 2023-05-24 | ||
| Enamine | EN300-6838971-0.05g |
3-(piperidin-4-yl)butan-1-ol |
89151-40-6 | 0.05g |
$624.0 | 2023-05-24 | ||
| Enamine | EN300-6838971-0.25g |
3-(piperidin-4-yl)butan-1-ol |
89151-40-6 | 0.25g |
$683.0 | 2023-05-24 | ||
| 1PlusChem | 1P01Q61N-100mg |
4-Piperidinepropanol, γ-methyl- |
89151-40-6 | ≥95% | 100mg |
$709.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529289-1g |
3-(Piperidin-4-yl)butan-1-ol |
89151-40-6 | 98% | 1g |
¥8553.00 | 2024-04-26 | |
| eNovation Chemicals LLC | D910153-0.1g |
3-(4-Piperidyl)-1-butanol |
89151-40-6 | 95% | 0.1g |
$640 | 2024-07-19 | |
| Aaron | AR01Q69Z-100mg |
4-Piperidinepropanol, γ-methyl- |
89151-40-6 | 95% | 100mg |
$339.00 | 2025-02-12 | |
| Aaron | AR01Q69Z-250mg |
4-Piperidinepropanol, γ-methyl- |
89151-40-6 | 95% | 250mg |
$543.00 | 2025-02-12 | |
| eNovation Chemicals LLC | D910153-5g |
3-(4-Piperidyl)-1-butanol |
89151-40-6 | 95% | 5g |
$1650 | 2025-02-28 | |
| eNovation Chemicals LLC | D910153-0.25g |
3-(4-Piperidyl)-1-butanol |
89151-40-6 | 95% | 0.25g |
$640 | 2025-02-28 |
3-(4-Piperidyl)-1-butanol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 0 °C; 3.5 h, 30 °C
リファレンス
3-(4-Piperidyl)-1-butanol Raw materials
3-(4-Piperidyl)-1-butanol Preparation Products
3-(4-Piperidyl)-1-butanol 関連文献
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
89151-40-6 (3-(4-Piperidyl)-1-butanol) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 503537-97-1(4-bromooct-1-ene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89151-40-6)3-(4-Piperidyl)-1-butanol

清らかである:99%
はかる:1g
価格 ($):890
